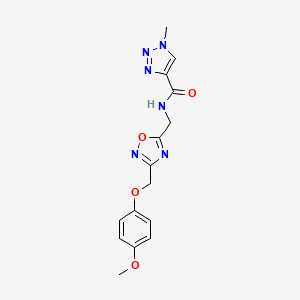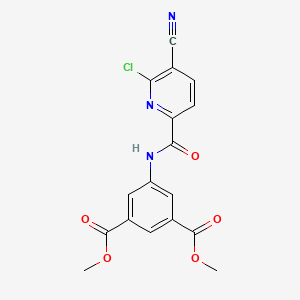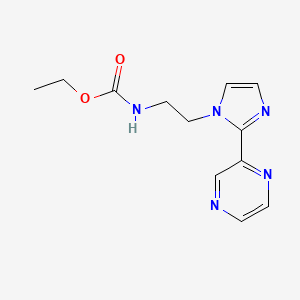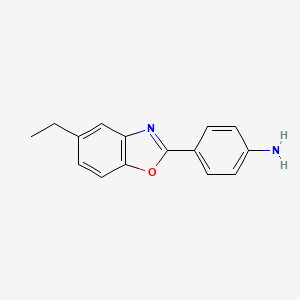![molecular formula C16H14ClN3O5S B2579876 5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1923375-72-7](/img/structure/B2579876.png)
5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a synthetic chemical known for its unique structural components, including a sulfonamide group, a pyrrolopyridine ring system, and a methoxybenzene moiety. It's utilized in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide, one begins with the preparation of the sulfonamide moiety. This involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine, yielding the intermediate sulfonamide. The ethyl linker is introduced through nucleophilic substitution, where a suitable alkylating agent reacts with the amine group. Finally, the pyrrolopyridine ring is attached via a condensation reaction, often under acidic or basic conditions to promote ring closure.
Industrial Production Methods
In an industrial context, large-scale synthesis involves optimizing these reactions to maximize yield and minimize side products. Key steps include purification through crystallization or chromatography and rigorous quality control to ensure consistency in the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidative transformations, often catalyzed by metal-based oxidants.
Reduction: Reduction, typically through catalytic hydrogenation, can alter its functional groups, affecting its biological activity.
Substitution: The chloro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal oxides like MnO2 or catalytic systems using transition metals.
Reduction: Catalysts such as Pd/C with H2 gas or chemical reductants like sodium borohydride.
Substitution: Reagents include strong bases or nucleophiles like NaH, K2CO3, or organolithium compounds.
Major Products Formed
Oxidation: Products can include quinones or epoxides.
Reduction: Reduced forms of the sulfonamide or altered heterocyclic structures.
Substitution: Varied products depending on the incoming group, often new functionalized aromatic compounds.
科学研究应用
This compound has notable applications across different fields:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Explored for its pharmacological properties, possibly as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in manufacturing processes, potentially in dye production or polymer synthesis.
作用机制
Effects and Pathways
The compound interacts with biological targets primarily through its sulfonamide and pyrrolopyridine groups. These groups can inhibit certain enzymes by mimicking natural substrates or binding irreversibly to active sites, thereby disrupting normal biochemical pathways.
Molecular Targets
Enzymes: Targets include proteases, kinases, or other catalytic proteins.
Pathways: It affects cellular signaling pathways, potentially modulating processes like cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Compared to other sulfonamides and pyrrolopyridines, this compound stands out due to its unique substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Similar Compounds
Sulfonamide-based drugs: E.g., Sulfamethoxazole.
Pyrrolopyridine derivatives: E.g., certain kinase inhibitors.
This compound’s uniqueness lies in the specific arrangement and electronic effects of its substituents, which tailor its reactivity and binding characteristics for specialized applications.
Hope that satisfies your curiosity for now! Anything else on your mind?
属性
IUPAC Name |
5-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c1-25-12-5-4-10(17)9-13(12)26(23,24)19-7-8-20-15(21)11-3-2-6-18-14(11)16(20)22/h2-6,9,19H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBXDPKMOZRGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)
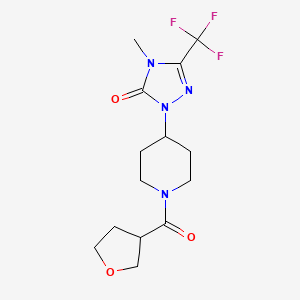
![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2579800.png)
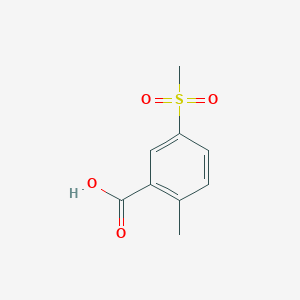
![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)
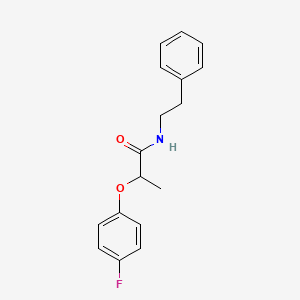
![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)
![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)
![ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2579807.png)
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)
